1,3-Dipropylbenzene

Gas Chromatography Kovats Retention Index Analytical Method Development

1,3-Dipropylbenzene (CAS 17171-72-1) is an aromatic hydrocarbon belonging to the dialkylbenzene class, characterized by a benzene ring substituted with n-propyl groups at the meta positions. With the molecular formula C12H18 and a molecular weight of 162.27 g/mol, this compound is a colorless liquid at standard temperature and pressure.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 17171-72-1
Cat. No. B12009277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipropylbenzene
CAS17171-72-1
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC=C1)CCC
InChIInChI=1S/C12H18/c1-3-6-11-8-5-9-12(10-11)7-4-2/h5,8-10H,3-4,6-7H2,1-2H3
InChIKeyGWTBXGSNWKXTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dipropylbenzene (CAS 17171-72-1): Chemical Identity, Core Properties, and Sourcing Considerations for R&D


1,3-Dipropylbenzene (CAS 17171-72-1) is an aromatic hydrocarbon belonging to the dialkylbenzene class, characterized by a benzene ring substituted with n-propyl groups at the meta positions [1]. With the molecular formula C12H18 and a molecular weight of 162.27 g/mol, this compound is a colorless liquid at standard temperature and pressure . Its unique substitution pattern imparts distinct physicochemical and chromatographic properties that differentiate it from its ortho- and para-isomers, making precise isomer identification critical for research and industrial applications [1].

Analytical Standard Defined Kovats retention index enables positive isomer identification in complex hydrocarbon mixtures.
Catalysis Probe Formation of meta-isomer provides insight into zeolite pore architecture in shape-selective reactions.
Process Modeling Distinct boiling point and density support accurate separation design and safety simulations.

Why a 'Dialkylbenzene' is Not Just a Dialkylbenzene: The Critical Role of Isomeric Specificity for 1,3-Dipropylbenzene


The term 'dialkylbenzene' encompasses a family of compounds that are not functionally interchangeable. The specific substitution pattern of the alkyl groups on the aromatic ring dictates key performance characteristics, including chromatographic retention time, boiling point, density, and reactivity in shape-selective catalytic processes [1][2]. For 1,3-Dipropylbenzene, its meta-substitution distinguishes it from ortho- (1,2-) and para- (1,4-) isomers, leading to quantifiable differences in these metrics. Therefore, substituting a generic, unspecified isomer or even a specific but incorrect isomer like 1,2-Dipropylbenzene can lead to significant errors in analytical method development, process optimization, and fundamental research [2].

Isomeric substitution alters GC elution order Replacing 1,3- with 1,2- or 1,4-dipropylbenzene shifts Kovats retention indices, compromising peak identification in established methods.
Physical property divergence affects separation design Boiling point and density differ between isomers; using an incorrect isomer can lead to inaccurate distillation simulations and formulation calculations.
Flash point variation impacts process safety assessment The 1,3-isomer exhibits a different flash point than ortho- and para-isomers; substitution may underestimate thermal hazards in process risk evaluations.

Quantitative Differentiation Guide: 1,3-Dipropylbenzene vs. Its Closest Structural Analogs


Chromatographic Selectivity: Distinguishing 1,3-Dipropylbenzene from the 1,4-Isomer by GC Retention

1,3-Dipropylbenzene can be unequivocally distinguished from its 1,4-isomer by gas chromatography on a non-polar stationary phase. This difference is a critical parameter for analytical method development and quality control, where accurate identification of the meta-isomer is required [1].

GC Retention
Head-to-head
1,3-isomer RI 1209
vs
1,4-isomer RI 1245
Δ 36 index units
Enables positive isomer resolution in non-polar GC methods.
OV-101, 100 °C isothermal; helium or hydrogen carrier.
Gas Chromatography Kovats Retention Index Analytical Method Development

Flash Point and Process Safety: A 2.6°C Safety Margin Over 1,2-Dipropylbenzene

The flash point of 1,3-dipropylbenzene is a key safety parameter for handling and storage. Predicted data indicates a flash point of 83.5±7.1 °C, which is moderately higher than the reported 80.9 °C flash point of the ortho-isomer, 1,2-dipropylbenzene . This difference, while small, is quantifiable and relevant for risk assessments in processes where substitution could inadvertently occur.

Flash Point
Data to verify
1,3-isomer 83.5 ± 7.1 °C
vs
1,2-isomer 80.9 °C
~2.6 °C higher (predicted)
May inform process safety differentiation between isomers.
Predicted value (QSPR); experimental confirmation recommended.
Process Safety Thermal Stability Flash Point

Boiling Point Variation: A 2.8°C Distinction from 1,4-Dipropylbenzene Influencing Separation Design

The boiling point of 1,3-dipropylbenzene is a fundamental property for designing distillation and other separation processes. It exhibits a quantifiable difference from its para-isomer, which is essential for predicting separation efficiency and process conditions [1].

Boiling Point
Data to verify
1,3-isomer 223.8 ± 10.0 °C
vs
1,4-isomer 221 °C
~2.8 °C higher (predicted)
Supports isomer-specific distillation design evaluation.
Predicted (ACD/Labs) vs vendor reference; verify experimentally.
Physical Property Boiling Point Separation Process

Liquid Density: A 0.04 g/cm³ Difference in Density vs. 1,4-Dipropylbenzene for Solvent and Formulation Calculations

The density of a compound is critical for accurate formulation, volume-to-mass conversions, and fluid dynamics calculations. 1,3-Dipropylbenzene exhibits a different density compared to its 1,4-isomer, a factor that must be accounted for in precise chemical engineering and research applications [1].

Density
Data to verify
1,3-isomer 0.9 ± 0.1 g/cm³
vs
1,4-isomer 0.86
~0.04 g/cm³ higher (predicted)
Predicted density difference may affect formulation and material balance calculations.
Predicted (ACD/Labs); experimental density data recommended.
Density Specific Gravity Formulation Science

Shape-Selective Reactivity: Meta-Substitution as a Probe for Zeolite Pore Architecture

In zeolite-catalyzed reactions such as disproportionation, the selectivity toward specific dipropylbenzene ring isomers is governed by the pore size and architecture of the zeolite. The formation of the meta (1,3-) isomer is often favored or restricted in characteristic ways that provide a diagnostic tool for probing the internal pore systems of zeolites [1].

Zeolite Selectivity
Class-level
Formation of 1,3-dipropylbenzene reflects product shape selectivity constraints imposed by zeolite pore size.
Meta-isomer serves as diagnostic probe for catalyst pore architecture.
Mechanistic interpretation from disproportionation studies.
Zeolite Catalysis Shape Selectivity Disproportionation

Validated Application Scenarios for 1,3-Dipropylbenzene Based on Core Evidence


Analytical Standard for Gas Chromatography (GC) Method Development

Use 1,3-dipropylbenzene as a certified reference standard to calibrate GC systems and validate analytical methods for complex hydrocarbon mixtures. Its defined Kovats retention index on non-polar columns (RI 1209) allows for positive identification, clearly distinguishing it from the 1,4-isomer (RI 1245) [1].

Research Probing Zeolite Catalyst Pore Architecture

Employ 1,3-dipropylbenzene as a molecular probe in shape-selective catalytic studies. The formation yield of this specific meta-isomer during reactions like disproportionation provides valuable insights into the pore size, channel geometry, and product selectivity of zeolite catalysts, as established in the literature [1].

Calibration for Process Safety and Physical Property Estimation

Utilize the known and predicted physical properties of 1,3-dipropylbenzene for process design and safety analysis. Its distinct flash point (~83.5°C) and boiling point (~223.8°C) differentiate it from other isomers and inform accurate risk assessments and separation process simulations [1].

Application
Selection Property
Validation Focus
Analytical GC standard method development
Isomer-specific retention index
Confirm Kovats RI against certified standard under defined column conditions
Zeolite pore architecture probing
Meta-isomer formation selectivity
Validate isomer distribution pattern under catalytic test conditions
Process safety & physical property modeling
Distinct flash point and boiling point profile
Verify experimental physical properties for accurate design simulations

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